

assessing the purity of cis-tetradec-3-enoyl-CoA against a reference standard

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Compound of Interest

Compound Name: *cis-tetradec-3-enoyl-CoA*

Cat. No.: B15552291

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A Comparative Guide to Assessing the Purity of cis-Tetradec-3-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of a test sample of **cis-tetradec-3-enoyl-CoA** against a certified reference standard. The methodologies outlined herein leverage high-performance liquid chromatography-mass spectrometry (HPLC-MS) for quantitative analysis and isomer differentiation, supplemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Data Presentation: Quantitative Purity Assessment

The following table summarizes the key quantitative parameters for a hypothetical test sample of **cis-tetradec-3-enoyl-CoA** compared against a reference standard.

Parameter	Test Sample	Reference Standard	Acceptance Criteria
Purity (HPLC Area %)	98.5%	≥ 99.0%	≥ 98.0%
Concentration (by HPLC)	0.99 mg/mL	1.00 mg/mL	0.95 - 1.05 mg/mL
trans-Isomer Content	0.8%	≤ 0.5%	≤ 1.0%
Related Impurities	0.7%	≤ 0.5%	≤ 1.0%
Molecular Weight (MS)	959.4 g/mol	959.4 g/mol	Matches theoretical MW

Experimental Protocols

Quantitative Purity Assessment by HPLC-MS

This protocol details the use of HPLC coupled with mass spectrometry to determine the purity of the **cis-tetradec-3-enoyl-CoA** test sample relative to a reference standard.

a. Materials and Reagents:

- **cis-Tetradec-3-enoyl-CoA** Test Sample
- **cis-Tetradec-3-enoyl-CoA** Reference Standard (commercially available, e.g., from MedChemExpress)[1]
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)

b. Sample and Standard Preparation:

- Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the test sample and the reference standard into separate microcentrifuge tubes.
- Dissolve each in 1 mL of a 50:50 acetonitrile/water solution to achieve a final concentration of 1 mg/mL.
- Working Solutions (10 µg/mL): Perform a 1:100 dilution of each stock solution with the 50:50 acetonitrile/water solution to obtain working solutions with a concentration of 10 µg/mL.

c. HPLC-MS Instrumentation and Conditions:

- HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B
 - 18.1-25 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+).
- Data Acquisition: Full scan mode (e.g., m/z 200-1200) and targeted MS/MS for the precursor ion of **cis-tetradec-3-enoyl-CoA** (m/z 960.4).

d. Data Analysis and Purity Calculation:

- Peak Identification: Identify the peak corresponding to **cis-tetradec-3-enoyl-CoA** in the chromatograms of both the test sample and the reference standard based on retention time and the accurate mass measurement of the [M+H]⁺ ion.
- Impurity Profiling: Identify and quantify any impurity peaks in the test sample chromatogram. Potential impurities include the trans-isomer (trans-tetradec-3-enoyl-CoA) and degradation products (e.g., shorter-chain acyl-CoAs).
- Purity Calculation (Area Percent):
 - $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$
- Quantitative Comparison: Compare the peak area of the main peak in the test sample to that of the reference standard to determine the concentration of the test sample.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure of the **cis-tetradec-3-enoyl-CoA** test sample, with a particular focus on verifying the cis-configuration of the double bond.

a. Sample Preparation:

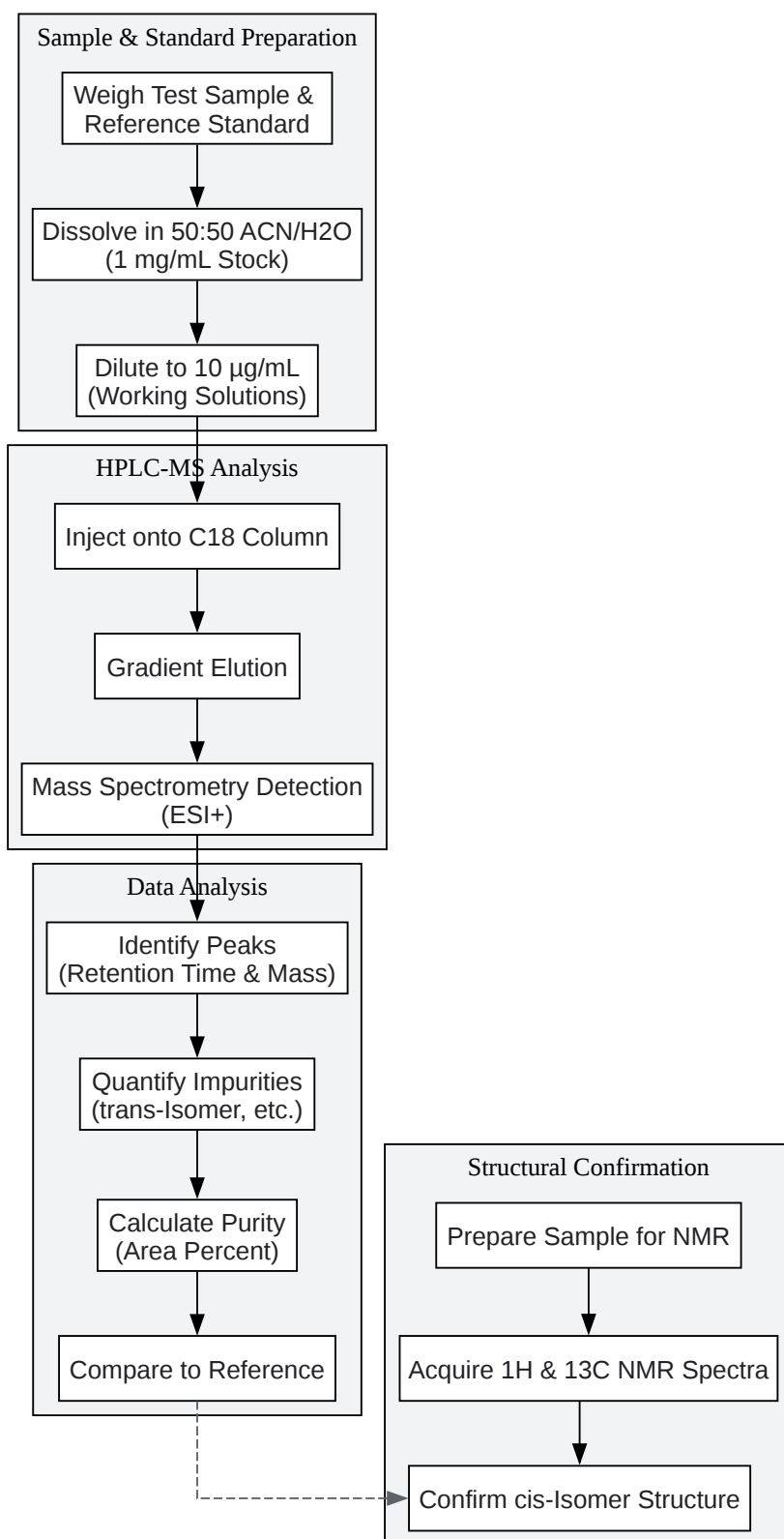
- Dissolve approximately 5-10 mg of the test sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

b. NMR Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Experiments: ¹H NMR and ¹³C NMR.

- ^1H NMR: The chemical shifts and coupling constants of the olefinic protons are diagnostic for the cis and trans isomers. For a cis-3-enoyl group, the olefinic protons are expected to resonate around 5.3-5.6 ppm with a characteristic coupling constant (J) of approximately 10-12 Hz.
- ^{13}C NMR: The chemical shifts of the carbons involved in the double bond can also provide structural confirmation.

Mandatory Visualization



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Caption: Workflow for Purity Assessment of ***cis*-Tetradec-3-enoyl-CoA**.

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References

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
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